ETHYL 4-{2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE
Overview
Description
ETHYL 4-{2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring, a benzodioxin moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol under acidic conditions.
Amidation: The benzodioxin derivative is then reacted with formic acid and acetic anhydride to form the formamido group.
Piperazine Coupling: The formamido-benzodioxin intermediate is coupled with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine derivative.
Esterification: Finally, the piperazine derivative is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety.
Reduction: Reduction reactions can occur at the formamido group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxin moiety.
Reduction: Amino derivatives of the formamido group.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
ETHYL 4-{2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structure and potential biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The benzodioxin moiety may interact with enzymes or receptors, altering their activity. The piperazine ring can facilitate binding to various biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
ETHYL 4-{2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE is unique due to its combination of a benzodioxin moiety, a formamido group, and a piperazine ring. This combination imparts unique chemical and biological properties that are not found in simpler analogs .
Properties
IUPAC Name |
ethyl 4-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)acetyl]piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6/c1-2-25-18(24)21-9-7-20(8-10-21)16(22)11-19-17(23)15-12-26-13-5-3-4-6-14(13)27-15/h3-6,15H,2,7-12H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPHFQHVJJTNIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)C2COC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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